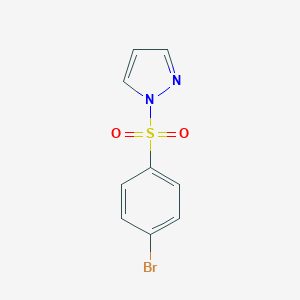

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a sulfonyl group attached to a phenyl ring, such as 1-(4-Bromophenylsulfonyl)piperazine , are common in medicinal chemistry. They often exhibit various biological activities, making them valuable for drug development .

Molecular Structure Analysis

The molecular structure of similar compounds, like 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, has been determined . It includes a bromophenylsulfonyl group attached to a nitrogen-containing ring .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The specifics would depend on the exact structure of the compound and the conditions of the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine has a molecular weight of 319.22 g/mol .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Alkylation and Oxidation to Sulfones : A study described the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate to produce a series of phenyl pyrazolyl sulfides, which were then oxidized into sulfones. These compounds exhibit potential biological activity (Vydzhak, Panchishin, & Brovarets, 2017).

- Lewis Base Catalysis : A facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles was developed from N-propargylic sulfonylhydrazone derivatives. This process involves allenic sulfonamide formation and a novel 1,3-sulfonyl shift, highlighting a new method in the synthesis of sulfonyl-substituted pyrazoles (Zhu, Lu, Sun, & Zhan, 2013).

Potential Biological and Pharmacological Applications

- Antitumor Agents : A compound designed with the core structure of 5-amino-4-methylsulfonyl-1-phenyl-1H-pyrazole was synthesized and characterized, aiming for antitumor activity. Single-crystal X-ray analysis provided insights into the arrangement of pharmacophoric groups, indicating its potential as an antitumor agent (Kettmann, Lokaj, Milata, Černuchová, Loupy, & Vo‐Thanh, 2005).

- Antiproliferative Activities : Pyrazole-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa and C6 cell lines, with some compounds showing significant cell selective effects, indicating their potential in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial action .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to their antimicrobial action .

Result of Action

Similar compounds have been shown to have antimicrobial action, indicating that they can affect the growth and survival of microbial cells .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXODXRBCKOVIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357126 |

Source

|

| Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560105-21-7 |

Source

|

| Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl 4-isopropyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457749.png)

![3-(4-chlorophenyl)-N-[1-(4-methylphenyl)propyl]acrylamide](/img/structure/B457752.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457753.png)

![(5Z)-3-ethyl-5-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457754.png)

![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B457755.png)

![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)

![dimethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457759.png)

![isopropyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457760.png)

![5-(4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457761.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457762.png)

![2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457764.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457765.png)

![4-bromo-N-[5-bromo-2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457766.png)